N1,N2-Bis(2-phenoxyphenyl)oxalamide

Catalog No.
S12559647
CAS No.
M.F
C26H20N2O4
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N2-Bis(2-phenoxyphenyl)oxalamide

Product Name

N1,N2-Bis(2-phenoxyphenyl)oxalamide

IUPAC Name

N,N'-bis(2-phenoxyphenyl)oxamide

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C26H20N2O4/c29-25(27-21-15-7-9-17-23(21)31-19-11-3-1-4-12-19)26(30)28-22-16-8-10-18-24(22)32-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)

InChI Key

ZRLYYWMQSSGJQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

N1,N2-Bis(2-phenoxyphenyl)oxalamide is an organic compound characterized by its oxalamide functional group and two phenoxyphenyl substituents. Its chemical formula is C18_{18}H16_{16}N2_2O2_2, and it typically appears as a white to light yellow solid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of phenoxy groups contributes to its electronic properties, which can enhance its reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
  • Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy groups may be replaced by other nucleophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic chemistry.

Research has indicated that N1,N2-Bis(2-phenoxyphenyl)oxalamide may exhibit significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have efficacy against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity: There is ongoing research exploring its potential as an anticancer agent, with studies focusing on its mechanism of action and effectiveness against various cancer cell lines.

The biological properties of this compound make it a subject of interest in pharmacological research.

The synthesis of N1,N2-Bis(2-phenoxyphenyl)oxalamide typically involves several steps:

  • Formation of the Oxalamide Backbone: This can be achieved through the reaction of phenolic compounds with oxalyl chloride or oxalic acid derivatives under controlled conditions.
  • Coupling Reaction: The 2-phenoxyphenyl groups are introduced via coupling reactions, often utilizing coupling agents such as triethylamine or similar bases to facilitate the formation of the amide bonds.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

These methods underscore the importance of careful reaction conditions and purification processes in synthesizing this compound.

N1,N2-Bis(2-phenoxyphenyl)oxalamide has a range of potential applications:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it may serve as a lead compound in drug development.
  • Materials Science: The compound could be utilized in creating advanced materials due to its unique electronic properties conferred by the phenoxy groups.
  • Catalysis: It may act as a ligand in catalytic processes, enhancing reaction efficiencies in organic synthesis.

These applications reflect the compound's multifunctional nature and its relevance across various scientific domains.

Studies investigating the interactions of N1,N2-Bis(2-phenoxyphenyl)oxalamide with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific proteins or enzymes related to disease pathways.
  • Cellular Assays: Conducting assays to observe the compound's effects on cell viability, proliferation, and apoptosis in cancer cell lines.
  • Molecular Docking Studies: Utilizing computational methods to predict how the compound interacts at the molecular level with target proteins.

Such interaction studies are essential for elucidating the therapeutic potential of this compound.

Similar Compounds

N1,N2-Bis(2-phenoxyphenyl)oxalamide can be compared with several similar compounds, each possessing unique characteristics:

Compound NameChemical FormulaKey Features
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideC12_{12}H12_{12}N2_{2}O2_{2}S2_{2}Contains thiophene rings; potential for different reactivity.
N1,N2-Bis(furan-2-ylmethyl)oxalamideC12_{12}H12_{12}N2_{2}O4_{4}Furan rings offer distinct chemical properties.
N1,N2-Bis(pyridin-2-ylmethyl)oxalamideC14_{14}H14_{14}N4_4O2_{2}Pyridine groups influence solubility and reactivity.

The uniqueness of N1,N2-Bis(2-phenoxyphenyl)oxalamide lies in its specific phenoxy substituents, which provide distinct electronic properties that may enhance its biological activity compared to other oxalamides.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

424.14230712 g/mol

Monoisotopic Mass

424.14230712 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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